[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol
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Overview
Description
[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a trifluoromethyl group. The final step involves the addition of a methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the methanol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the bromine or fluorine groups to hydrogen.
Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new halogenated or functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms .
Biology: In biological research, it can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways .
Medicine: The compound’s derivatives may have potential pharmaceutical applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism by which [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity. The trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
- [2-Bromo-5-(trifluoromethyl)phenyl]methanol
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
- [2-Bromo-3-(trifluoromethyl)phenyl]methanol
Comparison: Compared to its similar compounds, [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H5BrF4O |
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Molecular Weight |
273.02 g/mol |
IUPAC Name |
[2-bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2,14H,3H2 |
InChI Key |
FBWBSUILIPHWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)F)C(F)(F)F |
Origin of Product |
United States |
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